1-((2,3-Dihydro-1H-indol-1-yl)acetyl)-2,3-dihydro-1H-indole
CAS No.: 56533-62-1
Cat. No.: VC21293958
Molecular Formula: C18H18N2O
Molecular Weight: 278.3 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 56533-62-1 |
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Molecular Formula | C18H18N2O |
Molecular Weight | 278.3 g/mol |
IUPAC Name | 1,2-bis(2,3-dihydroindol-1-yl)ethanone |
Standard InChI | InChI=1S/C18H18N2O/c21-18(20-12-10-15-6-2-4-8-17(15)20)13-19-11-9-14-5-1-3-7-16(14)19/h1-8H,9-13H2 |
Standard InChI Key | KQDAQWJJUFDJMM-UHFFFAOYSA-N |
SMILES | C1CN(C2=CC=CC=C21)CC(=O)N3CCC4=CC=CC=C43 |
Canonical SMILES | C1CN(C2=CC=CC=C21)CC(=O)N3CCC4=CC=CC=C43 |
Introduction
Chemical Identity and Structural Characteristics
Identification and Nomenclature
1-((2,3-Dihydro-1H-indol-1-yl)acetyl)-2,3-dihydro-1H-indole is a symmetrical compound containing two dihydroindole moieties connected through an acetyl linkage. The compound is registered with the Chemical Abstracts Service (CAS) under the number 56533-62-1 . An alternative CAS number 59836-74-7 has also been associated with this compound in some literature sources . The compound is also referenced by its systematic name 1,2-bis(2,3-dihydroindol-1-yl)ethanone, which more directly describes its chemical structure .
Molecular Properties
The molecular properties of 1-((2,3-Dihydro-1H-indol-1-yl)acetyl)-2,3-dihydro-1H-indole are summarized in Table 1.
Table 1. Molecular Properties of 1-((2,3-Dihydro-1H-indol-1-yl)acetyl)-2,3-dihydro-1H-indole
Property | Value |
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Molecular Formula | C₁₈H₁₈N₂O |
Molecular Weight | 278.34800 g/mol |
Exact Mass | 278.14200 |
Polar Surface Area (PSA) | 23.55000 |
LogP | 2.76840 |
The compound possesses a molecular formula of C₁₈H₁₈N₂O with a molecular weight of 278.34800 g/mol . The exact mass is calculated to be 278.14200, which is crucial for mass spectrometric analysis and identification . The compound exhibits a moderate lipophilicity with a calculated LogP value of 2.76840, suggesting a balanced distribution between aqueous and lipid phases, which can be advantageous for potential pharmaceutical applications .
Structural Features
The structure of 1-((2,3-Dihydro-1H-indol-1-yl)acetyl)-2,3-dihydro-1H-indole consists of two 2,3-dihydro-1H-indole rings connected by an acetyl bridge. The indoline (2,3-dihydro-1H-indole) is a bicyclic structure containing a benzene ring fused to a five-membered nitrogen-containing ring. The nitrogen of one indoline is directly connected to the carbonyl group of the acetyl bridge, while the nitrogen of the second indoline is bonded to the methylene group adjacent to the carbonyl. This arrangement creates a unique structural motif that influences the compound's chemical reactivity and potential biological interactions.
Physical Properties
Thermodynamic Properties
The thermodynamic properties of 1-((2,3-Dihydro-1H-indol-1-yl)acetyl)-2,3-dihydro-1H-indole, as determined from reliable sources, are presented in Table 2.
Table 2. Thermodynamic Properties of 1-((2,3-Dihydro-1H-indol-1-yl)acetyl)-2,3-dihydro-1H-indole
Property | Value |
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Density | 1.229 g/cm³ |
Boiling Point | 526.7°C at 760 mmHg |
Flash Point | 254.4°C |
Index of Refraction | 1.643 |
Melting Point | Not Available |
The compound has a density of 1.229 g/cm³, which is typical for organic compounds with aromatic rings . It possesses a notably high boiling point of 526.7°C at standard pressure (760 mmHg), indicating strong intermolecular forces, likely including hydrogen bonding and π-π stacking interactions between the aromatic rings . The flash point is reported to be 254.4°C, suggesting relatively low flammability risk under normal laboratory conditions . The index of refraction is 1.643, which is within the expected range for compounds containing aromatic systems .
Synthesis Methodologies
Analogous Synthetic Procedures
The synthesis of related indoline derivatives provides valuable insights into potential methods for preparing 1-((2,3-Dihydro-1H-indol-1-yl)acetyl)-2,3-dihydro-1H-indole. For instance, acetylation of indoline derivatives is a common procedure in preparing functionalized indolines, as demonstrated in the preparation of 1-(7-fluoro-5-nitro-2,3-dihydro-1H-indol-1-yl)-ethanone .
In another example, the synthesis of (2,3-dihydro-1H-indol-5-ylmethyl)amine involved acetyl-protection of indoline to enable successful reaction with 2-(hydroxymethyl)isoindoline-1,3-dione . This protection strategy could be relevant for the selective functionalization of indoline prior to forming the 1-((2,3-Dihydro-1H-indol-1-yl)acetyl)-2,3-dihydro-1H-indole.
Purification Methods
For dihydroindole derivatives, common purification methods include:
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Crystallization from mixed solvents, as demonstrated in the preparation of 1-(7-fluoro-5-nitro-2,3-dihydro-1H-indol-1-yl)-ethanone using a mixture of ethyl acetate and 2-propanol .
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Column chromatography for more complex mixtures.
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Extraction protocols involving organic solvents and aqueous phases, often utilizing pH manipulation to separate ionic and neutral species .
Chemical Reactivity and Structure-Activity Relationships
Reactive Centers
The 1-((2,3-Dihydro-1H-indol-1-yl)acetyl)-2,3-dihydro-1H-indole molecule contains several reactive centers:
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The carbonyl group of the acetyl bridge is susceptible to nucleophilic attack and can participate in reactions such as reduction, condensation, and addition.
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The nitrogen atoms in the indoline rings, although tertiary and less reactive than primary or secondary amines, can still participate in certain reactions under appropriate conditions.
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The aromatic rings can undergo electrophilic aromatic substitution reactions, similar to other indole derivatives.
Applications and Research Findings
Synthetic Building Block
The structural characteristics of 1-((2,3-Dihydro-1H-indol-1-yl)acetyl)-2,3-dihydro-1H-indole make it a potentially valuable intermediate in organic synthesis. The presence of the acetyl bridge connecting two indoline moieties creates opportunities for further functionalization and transformation into more complex structures. This compound could serve as a starting material for the synthesis of larger heterocyclic systems with potential applications in materials science and medicinal chemistry.
Related Compounds and Comparative Analysis
Structural Analogues
Several structural analogues of 1-((2,3-Dihydro-1H-indol-1-yl)acetyl)-2,3-dihydro-1H-indole appear in the chemical literature:
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1-(4-fluoro-2,3-dihydro-1H-indol-1-yl)-Ethanone (CAS 860024-83-5) is a fluorinated indoline derivative with a simpler acetyl substituent .
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Ethyl (2,3-dioxo-2,3-dihydro-1H-indol-1-yl)acetate (CAS 38750) incorporates both an indoline structure and an acetyl linker, though with different functionalization patterns .
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(2,3-Dihydro-1H-indol-5-ylmethyl)amine features an indoline core with a different substituent pattern .
Comparative Physical Properties
Table 3 presents a comparison of the physical properties of 1-((2,3-Dihydro-1H-indol-1-yl)acetyl)-2,3-dihydro-1H-indole with some of its structural analogues.
Table 3. Comparative Physical Properties of 1-((2,3-Dihydro-1H-indol-1-yl)acetyl)-2,3-dihydro-1H-indole and Related Compounds
Compound | Molecular Formula | Molecular Weight (g/mol) | Boiling Point (°C) | LogP |
---|---|---|---|---|
1-((2,3-Dihydro-1H-indol-1-yl)acetyl)-2,3-dihydro-1H-indole | C₁₈H₁₈N₂O | 278.348 | 526.7 | 2.76840 |
1-(4-fluoro-2,3-dihydro-1H-indol-1-yl)-Ethanone | C₁₀H₁₀FNO | 179.191 | N/A | 1.79970 |
Ethyl (2,3-dioxo-2,3-dihydro-1H-indol-1-yl)acetate | C₁₂H₁₁NO₄ | 233.22 | N/A | N/A |
This comparison illustrates the influence of structural modifications on physical properties. The addition of a second indoline ring in 1-((2,3-Dihydro-1H-indol-1-yl)acetyl)-2,3-dihydro-1H-indole significantly increases the molecular weight and boiling point compared to simpler analogues like 1-(4-fluoro-2,3-dihydro-1H-indol-1-yl)-Ethanone .
Analytical Characterization
Chromatographic Analysis
For analytical characterization and purity assessment of 1-((2,3-Dihydro-1H-indol-1-yl)acetyl)-2,3-dihydro-1H-indole, various chromatographic techniques would be applicable:
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High-Performance Liquid Chromatography (HPLC): Using reversed-phase columns with appropriate mobile phase systems.
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Thin-Layer Chromatography (TLC): Useful for reaction monitoring and preliminary purity assessment.
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Gas Chromatography (GC): Potentially applicable if the compound has sufficient volatility, though its high boiling point (526.7°C) may necessitate derivatization.
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